1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone

Description

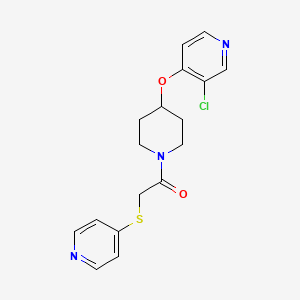

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a heterocyclic compound featuring a piperidine core substituted with a 3-chloropyridin-4-yloxy group and a pyridin-4-ylthioethyl ketone moiety. Its molecular architecture combines a rigid piperidine scaffold with electron-deficient pyridine rings and a sulfur-containing thioether linkage.

Key structural attributes:

- Piperidine ring: Provides conformational flexibility and serves as a spacer for substituent positioning.

- Pyridin-4-ylthio group: The sulfur atom in the thioether linkage may influence metabolic stability and lipophilicity compared to oxygen-based analogs.

Properties

IUPAC Name |

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-pyridin-4-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2S/c18-15-11-20-8-3-16(15)23-13-4-9-21(10-5-13)17(22)12-24-14-1-6-19-7-2-14/h1-3,6-8,11,13H,4-5,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXLJICNLMMEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CSC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone typically involves multiple steps:

Formation of the Pyridin-4-ylthio Moiety: This can be achieved by reacting pyridine-4-thiol with an appropriate electrophile.

Synthesis of the 3-Chloropyridin-4-yl Ether: This involves the reaction of 3-chloropyridine with a suitable nucleophile to introduce the ether linkage.

Coupling Reaction: The final step involves coupling the two synthesized intermediates using a piperidine derivative under controlled conditions, often in the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

Catalyst Optimization: Using specific catalysts to enhance reaction rates.

Reaction Conditions: Fine-tuning temperature, pressure, and solvent systems to improve efficiency.

Purification Techniques: Employing advanced purification methods such as chromatography or crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can lead to the formation of sulfoxides or sulfones.

Reduction: May yield alcohols or amines.

Scientific Research Applications

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone depends on its specific application:

Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Chemical Reactivity: The compound’s reactivity is influenced by the electronic and steric properties of its functional groups, which dictate its behavior in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The compound’s structural analogs differ in substituents on the piperidine ring, pyridine/pyrimidine moieties, and ketone functionalities. Below is a comparative analysis based on evidence-derived compounds:

Table 1: Structural and Functional Comparisons

A. Electron-Deficient Moieties

- The target compound’s 3-chloropyridine and pyridin-4-ylthio groups create electron-deficient regions, which may favor interactions with enzymes like kinases or acetylcholinesterase (AChE).

B. Solubility and Permeability

- The thioether in the target compound likely increases lipophilicity compared to hydroxyethanone () or methanesulfonyl () analogs. However, the latter groups improve aqueous solubility, which is critical for oral bioavailability.

C. Metabolic Stability

- Thioethers are generally more resistant to oxidative metabolism than ethers or alcohols. This could give the target compound an advantage over hydroxy-containing analogs () in vivo .

D. Target Selectivity

Biological Activity

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a chloropyridinyl moiety and a piperidinyl group, suggesting significant biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 360.84 g/mol. The compound exhibits a complex structure that facilitates interactions with various biological targets.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Receptor Binding : The compound has shown promising results in binding to specific receptors, indicating potential neuropharmacological effects.

- Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmitter metabolism, contributing to its therapeutic effects in neurodegenerative diseases.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from degeneration, making it a candidate for treating conditions such as Alzheimer's disease.

- Anticancer Properties : Similar compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting potential applications in oncology.

- Antimicrobial Activity : The presence of the chloropyridinyl group enhances the compound's ability to inhibit microbial growth.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds and derivatives, highlighting the potential of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant receptor binding affinity, suggesting neuropharmacological potential. |

| Study 2 | Showed cytotoxic effects on cancer cell lines with IC50 values indicating effective inhibition of cell proliferation. |

| Study 3 | Reported antimicrobial properties against Gram-positive and Gram-negative bacteria. |

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique biological properties attributed to specific functional groups:

| Compound Name | Description | Biological Activity |

|---|---|---|

| 1-(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone | Potential cancer treatment properties | Anticancer |

| (4-((3-Chloropyridin-2-yloxy)piperidin-1-y)(naphthalen-1-y)methanone | Features similar structural components | Antimicrobial |

| Ethyl 4-(4-((3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoate | Distinct chemical properties | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.